molecular formula C20H20N2O4 B2384154 1-(2-Methoxybenzyl)-4-(3-methoxybenzyl)-1,4-dihydropyrazine-2,3-dione CAS No. 904525-04-8

1-(2-Methoxybenzyl)-4-(3-methoxybenzyl)-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2384154
CAS No.: 904525-04-8
M. Wt: 352.39
InChI Key: AHQWEYJLGMYOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxybenzyl)-4-(3-methoxybenzyl)-1,4-dihydropyrazine-2,3-dione is a complex organic compound characterized by the presence of methoxybenzyl groups attached to a dihydropyrazine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxybenzyl)-4-(3-methoxybenzyl)-1,4-dihydropyrazine-2,3-dione typically involves the reaction of 2-methoxybenzylamine and 3-methoxybenzylamine with a suitable dihydropyrazine-dione precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxybenzyl)-4-(3-methoxybenzyl)-1,4-dihydropyrazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Methoxybenzyl)-4-(3-methoxybenzyl)-1,4-dihydropyrazine-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzyl)-4-(3-methoxybenzyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxybenzyl)-4-(3-methoxybenzyl)-1,4-dihydropyrazine-2,3-dione: shares structural similarities with other dihydropyrazine-dione derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-4-[(3-methoxyphenyl)methyl]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-25-17-8-5-6-15(12-17)13-21-10-11-22(20(24)19(21)23)14-16-7-3-4-9-18(16)26-2/h3-12H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQWEYJLGMYOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=CN(C(=O)C2=O)CC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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